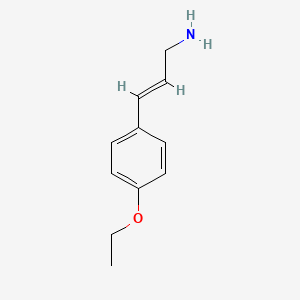
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
Übersicht
Beschreibung
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, commonly referred to as EDCPA, is an organic compound used in scientific research. It is a synthetic compound, meaning it is not naturally occurring in nature, and is created in laboratory conditions. This compound has a variety of applications in scientific research, including its use as a biochemical reagent, a biochemical marker, and a physiological marker. EDCPA has been studied extensively in the lab, and is known to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Hypolipemic Activity
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate and its derivatives demonstrate significant hypolipemic (lipid-lowering) activity. These compounds, including clofibrate-related derivatives, have been synthesized and tested for their efficacy in lowering lipid levels, showing promising results even at low dosages. The nature of the acid group substituent is a crucial factor in determining the effectiveness of these compounds, playing a significant role in modulating activity against cholesterol and triglycerides (Metz & Specker, 1975).
Metabolic Effects and Antidiabetic Potential
Some derivatives of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, such as FR149175, have been identified as potential therapeutic agents for non-insulin-dependent diabetes mellitus (NIDDM). These compounds exhibit hypoglycemic effects, improve hyperinsulinemia, and reduce plasma levels of triglyceride, free fatty acids, and total cholesterol. Additionally, they demonstrate anti-obesity properties by suppressing body weight gain (Yamamoto et al., 1997).
Oncogenic Potential and Renal Carcinogenesis Promotion
Certain studies have investigated the promoting effects of nephrotoxic compounds, including N-(3,5-dichlorophenyl)succinimide, on renal carcinogenesis. These compounds can significantly increase renal cell tumor incidence, suggesting their role as promoters in certain types of cancer (Shirai et al., 1984).
Biotransformation and Metabolite Analysis
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate undergoes biotransformation, resulting in various metabolites. Studies on the metabolic pathways of related compounds highlight the complexity of metabolic reactions, such as intramolecular hydroxylation-induced chlorine migration and the formation of unique metabolites, emphasizing the importance of understanding the metabolic fate of these compounds (Kolar & Schlesiger, 1975).
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-3-15-11(12(16)17-4-2)8-5-9(13)7-10(14)6-8/h5-7,11,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGWXYAVYDYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)

![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)

![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)




![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)